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Introduction
1,4-Bis(methylamino)anthraquinone, commercially known as MitoView™ 633, is a far-red

fluorescent dye with significant applications in the field of flow cytometry. This lipophilic cationic

dye readily penetrates the plasma membrane of live cells and accumulates in the mitochondria,

driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic

cells, the dye aggregates in the mitochondria and emits a bright far-red fluorescence. However,

a hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. This

depolarization leads to a significant decrease in the accumulation of 1,4-
Bis(methylamino)anthraquinone in the mitochondria, resulting in a diminished fluorescent

signal. This characteristic makes it an excellent probe for monitoring mitochondrial health and

detecting the onset of apoptosis in a quantitative, high-throughput manner using flow cytometry.

This document provides detailed application notes and protocols for the use of 1,4-
Bis(methylamino)anthraquinone in flow cytometry for the assessment of mitochondrial

membrane potential and the detection of apoptosis.
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Data Presentation: Quantitative Analysis of
Apoptosis
The following tables summarize representative quantitative data obtained from flow cytometry

experiments using 1,4-Bis(methylamino)anthraquinone (MitoView™ 633) to assess changes

in mitochondrial membrane potential during apoptosis.

Table 1: Analysis of Mitochondrial Membrane Potential in Jurkat Cells

Treatment
Group

Concentration
Incubation
Time

Mean
Fluorescence
Intensity (MFI)

% of Cells with
Low ΔΨm

Untreated

Control
- - 1500 ± 120 5.2 ± 1.1

Staurosporine 1 µM 5 hours 450 ± 65 75.8 ± 5.3

CCCP

(Depolarization

Control)

50 µM 10 minutes 300 ± 40 98.2 ± 0.9

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Spectral Properties of 1,4-Bis(methylamino)anthraquinone (MitoView™ 633)

Parameter Wavelength (nm)

Excitation Maximum 622

Emission Maximum 648

Recommended Excitation Laser 633/635 nm

Recommended Emission Filter 660/20 nm (or similar Cy®5 settings)
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Protocol 1: Measurement of Mitochondrial Membrane
Potential (ΔΨm)
This protocol describes the use of 1,4-Bis(methylamino)anthraquinone to assess changes in

mitochondrial membrane potential, a key indicator of early apoptosis.

Materials:

1,4-Bis(methylamino)anthraquinone (MitoView™ 633)

Anhydrous DMSO

Cell culture medium

Phosphate-buffered saline (PBS)

Suspension or adherent cells

Apoptosis inducer (e.g., Staurosporine)

Mitochondrial membrane potential depolarizer (e.g., CCCP)

Flow cytometer with a 633 nm or similar red laser

Procedure:

Reagent Preparation:

Prepare a 200 µM stock solution of 1,4-Bis(methylamino)anthraquinone by dissolving

50 µg in 460 µL of anhydrous DMSO.[1]

Store the stock solution in single-use aliquots at -20°C, protected from light.

On the day of the experiment, dilute the stock solution to the desired working

concentration (typically 20-200 nM) in pre-warmed cell culture medium.[1]

Cell Preparation:
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Culture cells to the desired confluence.

For Apoptosis Induction: Treat cells with an apoptosis-inducing agent (e.g., 1 µM

staurosporine for 5 hours). Include an untreated control.[1]

For Depolarization Control: Treat cells with a mitochondrial membrane potential

depolarizer (e.g., 50 µM CCCP for 10 minutes) as a positive control for ΔΨm loss.[1]

Staining:

For Adherent Cells: Remove the culture medium and add the pre-warmed medium

containing 1,4-Bis(methylamino)anthraquinone.

For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the pre-

warmed medium containing 1,4-Bis(methylamino)anthraquinone.

Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

Washing (Optional):

While not always necessary, washing can reduce background fluorescence.

For Adherent Cells: Remove the staining solution and wash once with pre-warmed PBS.

Add fresh medium or PBS for analysis.

For Suspension Cells: Pellet the cells, remove the staining solution, and resuspend in

fresh medium or PBS.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.

Detect the fluorescence in the far-red channel (e.g., using a 660/20 nm bandpass filter,

similar to Cy®5).

Collect data for at least 10,000 events per sample.
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Healthy cells will exhibit high fluorescence, while apoptotic cells or cells with depolarized

mitochondria will show a significant decrease in fluorescence intensity.

Protocol 2: Multiparameter Apoptosis Analysis by Co-
staining with Annexin V
This protocol allows for the simultaneous detection of two key apoptotic events: the

externalization of phosphatidylserine (an early to mid-stage apoptotic event) and the loss of

mitochondrial membrane potential.

Materials:

Same as Protocol 1

Annexin V-FITC (or another fluorochrome-conjugated Annexin V)

1X Annexin V Binding Buffer

Propidium Iodide (PI) or 7-AAD (for viability)

Procedure:

Induce Apoptosis: Treat cells with an apoptosis-inducing agent as described in Protocol 1.

Staining with 1,4-Bis(methylamino)anthraquinone:

Stain the cells with 1,4-Bis(methylamino)anthraquinone (20-200 nM) in cell culture

medium for 15-30 minutes at 37°C as described in Protocol 1.

Washing:

Wash the cells once with cold PBS by centrifugation (300 x g for 5 minutes).

Annexin V Staining:

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.

Viability Staining:

Just before analysis, add 5 µL of Propidium Iodide (or 7-AAD) to the cell suspension.

Flow Cytometry Analysis:

Analyze the samples immediately on a flow cytometer equipped with blue (488 nm) and

red (633 nm) lasers.

Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm).

Detect 1,4-Bis(methylamino)anthraquinone fluorescence in the far-red channel (e.g.,

660/20 nm).

Detect PI or 7-AAD fluorescence in the red channel (e.g., >670 nm).

Use appropriate compensation controls for spectral overlap.

Data Interpretation:

Healthy Cells: Annexin V-negative / PI-negative / High 1,4-
Bis(methylamino)anthraquinone fluorescence.

Early Apoptotic Cells: Annexin V-positive / PI-negative / Low 1,4-
Bis(methylamino)anthraquinone fluorescence.

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive / Low 1,4-
Bis(methylamino)anthraquinone fluorescence.

Visualizations
Signaling Pathway: Intrinsic Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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